molecular formula C15H11FINO2 B4198643 4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile

4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile

Cat. No.: B4198643
M. Wt: 383.16 g/mol
InChI Key: IBZRHKKQDYRDKV-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is an organic compound with the molecular formula C14H10FIO2. This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile typically involves multiple steps, including halogenation, methoxylation, and nitrile formation. One common method involves the following steps:

    Halogenation: Introduction of iodine into the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is common to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the nitrile group to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acids, while reduction can produce amines.

Scientific Research Applications

4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic applications and interactions with biological targets.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its binding affinity to certain enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Fluorophenyl)methoxy]benzonitrile
  • 3-Iodo-4-methoxybenzonitrile
  • 4-Fluoro-3-methoxybenzonitrile

Uniqueness

4-[(3-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is unique due to the combination of fluorine, iodine, and methoxy groups in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FINO2/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-3-2-4-12(16)5-10/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZRHKKQDYRDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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